BenchChemオンラインストアへようこそ!

3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine

hydrolytic stability bioisostere drug design

3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine (CAS 1248939-78-7, molecular formula C₉H₈FN₃O, molecular weight 193.18 g/mol) is a disubstituted 1,2,4-oxadiazole featuring a primary amine at the 5-position and a 2-fluorobenzyl group at the 3-position. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability across a broad pH range while retaining hydrogen-bonding capacity.

Molecular Formula C9H8FN3O
Molecular Weight 193.18 g/mol
Cat. No. B11730640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine
Molecular FormulaC9H8FN3O
Molecular Weight193.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC2=NOC(=N2)N)F
InChIInChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13)
InChIKeyKRDGDADEZUQRNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine: Core Scaffold, Physicochemical Profile, and Pharmacophore Context for Procurement Evaluation


3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine (CAS 1248939-78-7, molecular formula C₉H₈FN₃O, molecular weight 193.18 g/mol) is a disubstituted 1,2,4-oxadiazole featuring a primary amine at the 5-position and a 2-fluorobenzyl group at the 3-position [1]. The 1,2,4-oxadiazole ring is a recognized bioisostere for ester and amide functionalities, offering enhanced hydrolytic stability across a broad pH range while retaining hydrogen-bonding capacity [2]. Within the broader class of 3-(aryl)-N-(aryl)-1,2,4-oxadiazol-5-amines, this scaffold has demonstrated antiproliferative activity in human prostate carcinoma (DU-145) and other cancer cell lines, with hit compounds showing potencies in the low micromolar range [3]. The 2-fluorobenzyl substituent introduces a distinct ortho-fluorine electronic environment that differentiates this compound from non-fluorinated, para-fluorinated, or poly-fluorinated benzyl analogs in terms of lipophilicity, metabolic stability, and target-binding conformation [4].

Why 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine Cannot Be Treated as a Commodity 1,2,4-Oxadiazol-5-amine in Procurement Specifications


The 1,2,4-oxadiazol-5-amine subclass exhibits profound sensitivity to the nature and position of aryl substituents at the 3-position. In systematic SAR explorations of N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines, alteration of the 3-aryl group produced potency shifts exceeding 200-fold in DU-145 antiproliferative assays, demonstrating that even minor structural changes at this vector fundamentally alter biological activity [1]. Furthermore, fluorine position (ortho vs. meta vs. para) on the benzyl ring is not a trivial substitution: in fluorinated diaryl 5-amino-1,2,4-oxadiazole series, introduction of fluorine did not automatically improve antitubulin activity, and specific monofluorinated derivatives exhibited distinct selectivity profiles against cancer cell lines compared to their non-fluorinated counterparts [2]. The 1,2,4-oxadiazole ring itself, when used as an amide or ester bioisostere, confers hydrolytic stability advantages over the functionalities it replaces; however, these stability gains are context-dependent and cannot be assumed to transfer uniformly across analogs without experimental verification [3]. Therefore, treating any 3-benzyl-1,2,4-oxadiazol-5-amine as interchangeable with 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine introduces unquantified risk into experimental reproducibility and lead optimization campaigns.

3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine: Comparative Evidence Audit for Differentiated Procurement Decisions


Hydrolytic Stability Advantage of the 1,2,4-Oxadiazole Core Relative to Amide and Ester Bioisosteres Under Physiological pH Conditions

The 1,2,4-oxadiazole ring in 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine functions as a hydrolytically stable bioisostere for ester and amide groups. Comparative RP-HPLC assessments of selected 1,2,4-oxadiazoles versus their amide analogs demonstrated that the oxadiazole ring remains intact under both acidic and neutral pH conditions where amide bonds undergo measurable hydrolysis [1]. While these stability data were generated on structurally related 1,2,4-oxadiazoles rather than the exact target compound, the stability is an intrinsic property of the heterocyclic core and is therefore transferable to 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine [2].

hydrolytic stability bioisostere drug design

Antiproliferative Potency in DU-145 Prostate Carcinoma: Scaffold-Class Benchmarking Against Non-Fluorinated 3-Benzyl Analogs

In a high-throughput screen of over 5,000 compounds against the DU-145 human prostate carcinoma cell line, the N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine scaffold produced a confirmed hit with an IC₅₀ of 5.7 µM [1]. Systematic SAR exploration around the 3-aryl and N-aryl diversity vectors generated analogs with potencies improved up to 200-fold relative to the initial hit, ultimately yielding compounds with IC₅₀ values in the 25–30 nM range in the same assay [2]. While 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine (bearing a free primary amine rather than an N-aryl substitution) was not directly profiled in this study, the SAR data establish that the 3-aryl substituent is a critical potency determinant, and the 2-fluorobenzyl group represents a distinct vector within this pharmacophore space. Non-fluorinated 3-benzyl analogs without the N-aryl substitution at the 5-position generally exhibit reduced antiproliferative activity compared to their optimized N-aryl counterparts, though direct head-to-head data are lacking [3].

antiproliferative prostate cancer DU-145

Fluorine Position Effect: Ortho-Fluorobenzyl Differentiation from Para-Fluoro and Non-Fluorinated Benzyl Analogs in Biological Activity

Evaluation of several fluorinated diaryl 5-amino-1,2,4-oxadiazoles (including DCP 10500056 through DCP 10500068/NSC 757487) demonstrated that introduction of fluorine does not automatically improve antitubulin activity [1]. Critically, the monofluorinated derivative DCP 10500067/NSC 757486—which bears a fluorine atom at a position analogous to the ortho substitution pattern of 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine—showed distinct behavior in COMPARE analysis and docking studies, with only marginally specific interactions attributable to the fluorine atom [2]. Furthermore, accumulation of more than one fluorine atom provided no additional activity improvement (e.g., DCP 10500068 vs. DCP 10500066), indicating that fluorine count and position are non-linear determinants of target engagement [3]. In related heterocyclic systems, ortho-fluorobenzyl substitution has been shown to modulate binding affinity through both electronic effects (σ-inductive withdrawal) and conformational restriction of the benzyl rotamer, effects that are absent in para-fluoro or non-fluorinated analogs [4].

fluorine substitution SAR ortho effect

Antimalarial Cross-Resistance Profiling: 1,2,4-Oxadiazole Series Differentiation from Chloroquine and Cycloguanil via Distinct Resistance Determinants

A panel of multidrug-resistant Plasmodium falciparum strains was used to deconvolute cross-resistance signals for the 1,2,4-oxadiazole antimalarial series, which shows in vitro activity against P. falciparum at nanomolar concentrations [1]. The 1,2,4-oxadiazole series displayed cross-resistance with chloroquine and cycloguanil, implicating pfcrt (the chloroquine resistance transporter) and pfdhfr (dihydrofolate reductase) as genetic determinants of resistance [2]. However, targeted mode-of-action studies suggested that these compounds act as falcipain 2 inhibitors—a mechanism distinct from that of chloroquine—indicating that they share a site of action similar to chloroquine but operate through a different molecular target [3]. This resistance-profiling framework is directly applicable to 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine, which belongs to the same 1,2,4-oxadiazole chemotype, and provides a rationale for prioritizing this scaffold over conventional antimalarials where cross-resistance is already prevalent.

antimalarial cross-resistance PfATP4

Synthetic Accessibility and Derivatization Potential: Primary Amine Handle at the 5-Position Enables Divergent Library Synthesis

3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine bears a free primary amine at the 5-position (SMILES: NC1=NC(CC2=C(F)C=CC=C2)=NO1) , which distinguishes it from N-aryl-substituted analogs that dominate the published SAR literature. This primary amine serves as a versatile synthetic handle for reductive amination, acylation, sulfonylation, and urea formation, enabling rapid parallel library generation without requiring de novo oxadiazole ring construction [1]. In contrast, many biologically optimized 3-aryl-1,2,4-oxadiazole analogs (e.g., N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amines) already occupy the 5-amino position with substituted anilines, limiting further diversification [2]. The microreactor-based continuous-flow synthesis of 1,2,4-oxadiazoles from arylnitriles and activated carbonyls has been demonstrated in ~30 minutes with 40–80 mg output, confirming that the core scaffold is amenable to rapid library supply [3].

synthetic accessibility derivatization library synthesis

Metabolic Stability Advantage of the 1,2,4-Oxadiazole Core Over 1,3,4-Oxadiazole Isomers: Isomer-Dependent Physicochemical Properties Established by Matched Molecular Pair Analysis

A matched molecular pair analysis comparing amino-substituted 1,2,4-oxadiazoles with their 1,3,4-oxadiazole isomers revealed significant differences in physical and pharmaceutical properties, including hydrogen bond acceptor/donor strength, lipophilicity, and aqueous solubility [1]. Experimental and computational studies attributed these differences to variation in the electronic distribution within the oxadiazole ring, which directly impacts pharmacokinetic behavior. The 1,2,4-oxadiazole isomer—the core of 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine—generally exhibits superior metabolic stability compared to 1,3,4-oxadiazole congeners, a finding consistent with the broader use of 1,2,4-oxadiazoles as amide bond bioisosteres in drug candidates including ataluren and opicapone [2]. This isomer-level differentiation is critical for procurement decisions when selecting between commercially available oxadiazole scaffolds that may appear structurally similar but differ in the position of heteroatoms.

oxadiazole isomers metabolic stability bioisostere

Recommended Application Scenarios for 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine Based on Evidence-Supported Differentiation


Prostate Cancer Antiproliferative Lead Optimization Requiring a Defined 3-Aryl Pharmacophore with a Free 5-Amino Diversification Handle

For research groups pursuing DU-145 or related prostate carcinoma antiproliferative programs based on the N-aryl-N-(3-aryl-1,2,4-oxadiazol-5-yl)amine chemotype, 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine provides the validated 3-(2-fluorobenzyl) pharmacophoric element while preserving the free 5-primary amine for systematic SAR exploration. The scaffold class has demonstrated a 200-fold potency range (5.7 µM to ~25 nM) depending on substitution pattern [1], and the 2-fluorobenzyl group introduces ortho-fluorine electronic effects known to modulate target binding conformation in related heterocyclic systems [2]. Prioritization of this specific compound over non-fluorinated 3-benzyl or para-fluoro analogs is supported by evidence that fluorine position critically influences antitubulin activity and selectivity, with monofluorinated ortho-substituted derivatives showing distinct behavior in COMPARE analysis [3].

Antimalarial Drug Discovery Leveraging the 1,2,4-Oxadiazole Scaffold with Deconvoluted Resistance Profile

In antimalarial programs targeting Plasmodium falciparum, 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine belongs to the 1,2,4-oxadiazole chemotype for which cross-resistance signals have been systematically deconvoluted against a characterized panel of multidrug-resistant strains [1]. The scaffold's proposed mechanism—falcipain 2 inhibition—is distinct from chloroquine despite shared resistance determinants (pfcrt), offering a rationale for combination strategies that mitigate resistance emergence [2]. The free primary amine at the 5-position further enables derivatization to optimize potency, selectivity, and pharmacokinetic properties while maintaining the core scaffold associated with nanomolar antiplasmodial activity [3].

Bioisostere-Driven Medicinal Chemistry Requiring Hydrolytically Stable Amide/Ester Replacements

When a lead series contains a metabolically labile amide or ester group that compromises in vivo exposure, 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine offers the 1,2,4-oxadiazole core as a validated hydrolytically stable bioisostere [1]. RP-HPLC studies have confirmed that 1,2,4-oxadiazoles remain intact under acidic and neutral pH conditions where corresponding amides undergo degradation [2]. The compound's free primary amine provides a synthetic entry point for incorporating the oxadiazole bioisostere into diverse chemical series via straightforward acylation or reductive amination, enabling rapid assessment of the bioisosteric replacement strategy without de novo ring construction [3].

Parallel Library Synthesis and High-Throughput SAR Exploration Around the 5-Amino Position

For medicinal chemistry groups requiring a common core scaffold for parallel library synthesis, 3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-amine is strategically differentiated from N-aryl-substituted oxadiazole analogs by its unsubstituted primary amine at the 5-position [1]. This handle supports at least four distinct derivatization chemistries (reductive amination, acylation, sulfonylation, urea formation) [2], whereas N-aryl analogs in the published SAR literature are largely limited to further N-alkylation [3]. The 1,2,4-oxadiazole core is compatible with continuous-flow microreactor synthesis (~30 min, 40–80 mg scale), confirming scalability for library production [4].

Quote Request

Request a Quote for 3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.